molecular formula C11H14O2 B1278772 3-(Benzyloxy)butan-2-one CAS No. 113133-46-3

3-(Benzyloxy)butan-2-one

Cat. No. B1278772
CAS RN: 113133-46-3
M. Wt: 178.23 g/mol
InChI Key: LWNDILDCHVPFIL-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)butan-2-one” is an organic compound with the molecular formula C11H14O2 . It has a molecular weight of 178.228 .


Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)butan-2-one” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“3-(Benzyloxy)butan-2-one” has a density of 1.0±0.1 g/cm3 and a boiling point of 277.9±15.0 °C at 760 mmHg . The flash point is 116.8±13.9 °C .

Scientific Research Applications

Pharmaceuticals

“3-(Benzyloxy)butan-2-one” plays a significant role in the pharmaceutical industry. It is used in the synthesis of chiral drug intermediates via biocatalysis . The compound is involved in the production of various therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat .

Chemical Synthesis

In the field of chemical synthesis, “3-(Benzyloxy)butan-2-one” is used in various reactions. For instance, it is involved in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . It is also used in reactions at the benzylic position .

Biochemistry

In biochemistry, “3-(Benzyloxy)butan-2-one” is used in the production of chiral drug intermediates via biocatalysis . It is also used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Materials Science

While there is limited information available on the direct application of “3-(Benzyloxy)butan-2-one” in materials science, it is used as a chemical building block in the production of various materials .

Environmental Science

In environmental science, “3-(Benzyloxy)butan-2-one” is used in the production of biofuels. For instance, it is involved in the production of butanol from lignocellulosic biomass .

Agriculture

In agriculture, “3-(Benzyloxy)butan-2-one” is used in the production of biofuels from lignocellulosic biomass, which includes agricultural wastes and residues .

Energy Production

“3-(Benzyloxy)butan-2-one” is used in the production of renewable butanol, a promising biofuel alternative . It is involved in the conversion of biomass-derived syngas to butanol on non-noble metal catalysts promoted by alkali metals .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-phenylmethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNDILDCHVPFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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